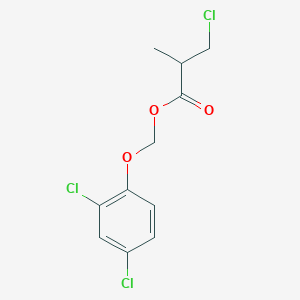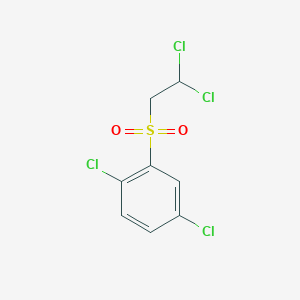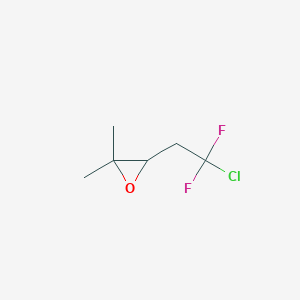
3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane: is an organic compound characterized by the presence of a three-membered oxirane ring substituted with a 2-chloro-2,2-difluoroethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane typically involves the reaction of 2-chloro-2,2-difluoroethanol with an appropriate epoxidizing agent. One common method is the use of a base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Formation of 2-chloro-2,2-difluoroethyl ketone or alcohol.
Reduction: Formation of 2-chloro-2,2-difluoroethyl diol.
Substitution: Formation of 2-azido-2,2-difluoroethyl or 2-thio-2,2-difluoroethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biological molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceutical agents. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbon center.
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The presence of the oxirane ring allows for the formation of reactive intermediates that can modify biological molecules and pathways.
Comparación Con Compuestos Similares
- 2-Chloro-2,2-difluoroethyl oxirane
- 2-Chloro-2,2-difluoroethyl methyl oxirane
- 2-Chloro-2,2-difluoroethyl ethyl oxirane
Comparison: Compared to similar compounds, 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane is unique due to the presence of two methyl groups on the oxirane ring
Propiedades
Número CAS |
65948-63-2 |
|---|---|
Fórmula molecular |
C6H9ClF2O |
Peso molecular |
170.58 g/mol |
Nombre IUPAC |
3-(2-chloro-2,2-difluoroethyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C6H9ClF2O/c1-5(2)4(10-5)3-6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
AALWKAXIGKVZSE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)CC(F)(F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


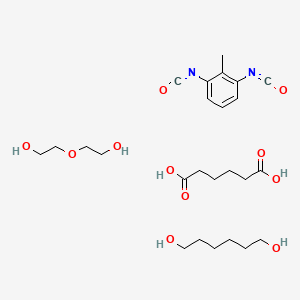
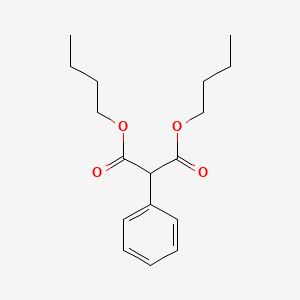
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
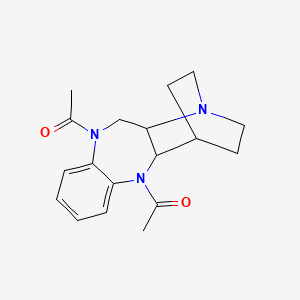
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
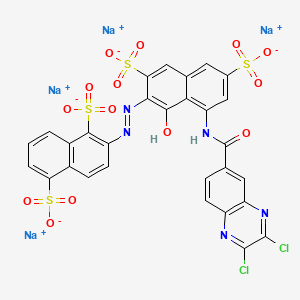
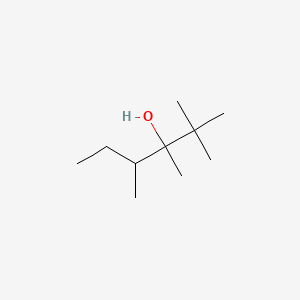

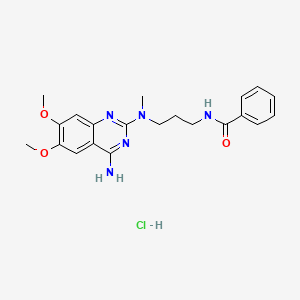
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
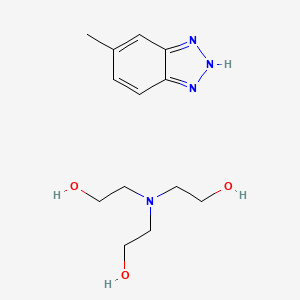
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
